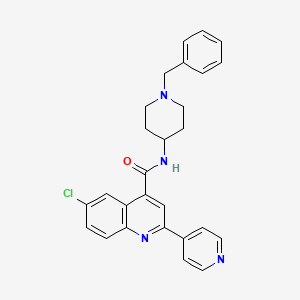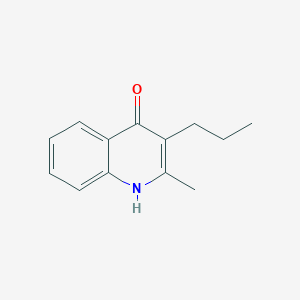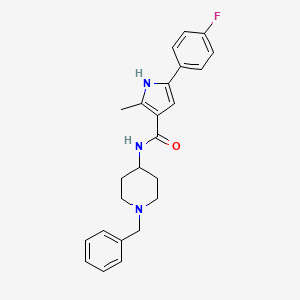![molecular formula C26H28FN5O2S B10796351 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796351.png)
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- MMV019064 is a compound with potential antimalarial activity. It belongs to the class of 4-quinolinamines.
- Its chemical structure consists of a quinoline ring system with a chloro-substituted phenyl group.
- The compound has been investigated for its role in inhibiting Plasmodium falciparum, the parasite responsible for malaria.
- Phospholipid biosynthesis is critical for the development, differentiation, and pathogenesis of eukaryotic pathogens, and MMV019064 targets this pathway .
Preparation Methods
- The synthetic routes and reaction conditions for MMV019064 are not explicitly mentioned in the available literature.
- it is synthesized as part of a library of anti-malarial compounds, and its chemical synthesis likely involves modifications of the quinoline scaffold.
Chemical Reactions Analysis
- MMV019064 is primarily studied for its inhibitory activity against Plasmodium falciparum phosphatidylserine decarboxylase (PSD).
- The compound inhibits PSD activity, disrupting phospholipid metabolism in the parasite.
- Common reagents and conditions used for its synthesis and characterization remain undisclosed.
Scientific Research Applications
- MMV019064’s primary application lies in combating malaria. Its potency against Plasmodium falciparum makes it a promising candidate for drug development.
- Beyond malaria, further research may explore its potential in other infectious diseases or lipid metabolism-related disorders.
Mechanism of Action
- MMV019064 inhibits the enzyme PSD, which catalyzes the conversion of phosphatidylserine to phosphatidylethanolamine.
- By disrupting this pathway, the compound affects membrane biogenesis in the parasite.
- The exact molecular targets and pathways involved in its action require further investigation.
Comparison with Similar Compounds
- MMV019064 belongs to the 4-quinolinamine class, which includes related compounds like MMV020750, MMV665806, and MMV007654 .
- Its uniqueness lies in its specific inhibitory activity against PSD, making it a valuable target for antimalarial drug development.
Properties
Molecular Formula |
C26H28FN5O2S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H28FN5O2S/c1-30-26-20(24(29-30)18-6-5-7-19(16-18)34-2)17-23(35-26)25(33)28-10-11-31-12-14-32(15-13-31)22-9-4-3-8-21(22)27/h3-9,16-17H,10-15H2,1-2H3,(H,28,33) |
InChI Key |
LCUDPYILJFKBKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F)C(=N1)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B10796274.png)
![1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B10796289.png)
![N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B10796296.png)

![(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine](/img/structure/B10796311.png)
![5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10796319.png)
![N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide](/img/structure/B10796326.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(dipropylamino)propyl]-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796336.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B10796338.png)
![5-(2-hydroxy-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10796344.png)
![1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B10796346.png)


![1-(1H-1,3-Benzodiazol-2-YL)-N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-YL]propyl}piperidine-4-carboxamide](/img/structure/B10796363.png)
